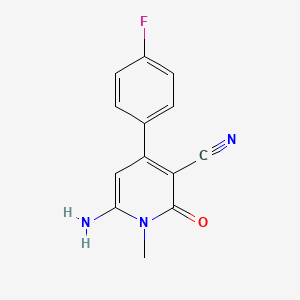

6-Amino-4-(4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

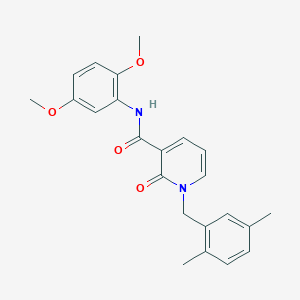

Overview

Description

“6-Amino-4-(4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

While there isn’t specific information on the synthesis of “this compound”, similar compounds have been synthesized via cycloaddition reactions . For instance, ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate was synthesized via a cycloaddition reaction of α-cyanocinnamonitrile derivative to ethyl acetoacetate in the presence of piperidine .Scientific Research Applications

Synthesis of Pyridine and Fused Pyridine Derivatives

A study explores the synthesis of a new series of pyridine and fused pyridine derivatives, demonstrating the compound's versatility in creating various heterocyclic structures. This research highlights its potential as a precursor for developing isoquinoline, pyrido[2,3-d]pyrimidine, and naphthyridine derivatives, among others. These compounds have been synthesized through reactions with arylidene malononitrile, ammonium acetate, and hydrazine hydrate, showcasing the chemical reactivity and utility of the core structure in heterocyclic chemistry (Al-Issa, 2012).

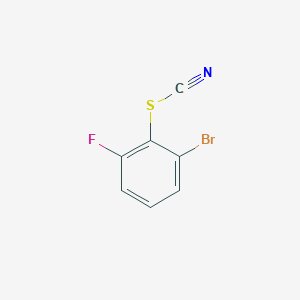

Development of Dithiolo[3,4-b]pyridine Derivatives

Another study focused on the synthesis of dithiolo[3,4-b]pyridine derivatives through reactions with arylmethylidenemalononitriles, further expanding the application of this compound in creating structurally novel and complex molecules. The research underscores the compound's role in generating new molecular structures with potential biological and pharmacological applications (Dotsenko et al., 2015).

Investigation into Crystal Structures and Hirshfeld Surface Analyses

Research into the crystal structures and Hirshfeld surface analyses of related dihydropyridine derivatives contributes to understanding the intermolecular interactions and structural characteristics of these compounds. Such studies are essential for the design and development of new materials with specific physical and chemical properties (Naghiyev et al., 2022).

Photosensitivity Studies and DFT Analysis

A study on the synthesis, spectral characterization, DFT, and photosensitivity studies of a specific dihydropyridine derivative reveals insights into its electronic structure and potential applications in optoelectronic devices. Such research highlights the compound's usefulness in exploring material science applications, particularly in developing new photovoltaic materials (Roushdy et al., 2019).

Synthesis of Pyrido[1,2-a][1,3,5]Triazine Derivatives

The compound's application extends to the synthesis of pyrido[1,2-a][1,3,5]triazine derivatives through aminomethylation, illustrating its role in creating molecules with potential biological activity. This research underscores the compound's significance in medicinal chemistry and drug discovery (Khrustaleva et al., 2014).

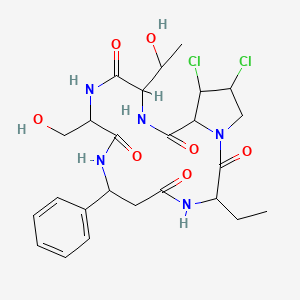

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biological activities, suggesting that this compound may also affect multiple biochemical pathways .

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

properties

IUPAC Name |

6-amino-4-(4-fluorophenyl)-1-methyl-2-oxopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3O/c1-17-12(16)6-10(11(7-15)13(17)18)8-2-4-9(14)5-3-8/h2-6H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJREBLDBBCTRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=C(C1=O)C#N)C2=CC=C(C=C2)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24840564 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2725514.png)

![4-[(2,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde](/img/structure/B2725516.png)

![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2725517.png)

![2,6-difluoro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2725519.png)

![2-[(4-Chloro-2-hydroxyphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2725525.png)

![1-Methyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2725526.png)

![Ethyl 4-[[6,7-dimethoxy-2-(3-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2725529.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyrazine](/img/structure/B2725533.png)